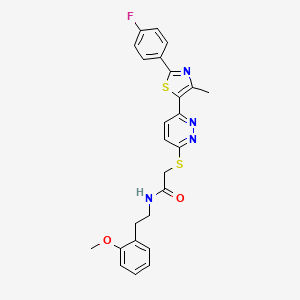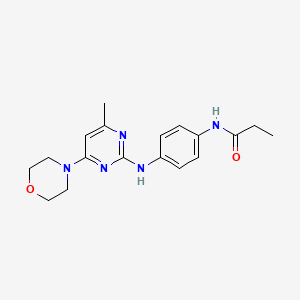![molecular formula C21H21BrN2O4S B11246409 1-(4-Bromophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine](/img/structure/B11246409.png)
1-(4-Bromophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophényl)-2-(3,4-diméthoxybenzènesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ce composé se caractérise par sa structure unique, qui comprend un noyau pyrrolo[1,2-A]pyrazine, un groupe bromophényle et un groupe diméthoxybenzènesulfonyle. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et une réactivité spécifiques, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(4-Bromophényl)-2-(3,4-diméthoxybenzènesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine implique généralement plusieurs étapes :
Formation du noyau pyrrolo[1,2-A]pyrazine : Elle peut être réalisée par cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction de la 2,3-diaminopyridine avec un composé carbonylé α,β-insaturé peut conduire à la formation du noyau pyrrolo[1,2-A]pyrazine.
Introduction du groupe bromophényle : Le groupe bromophényle peut être introduit par une réaction de couplage croisé catalysée par le palladium, telle que le couplage de Suzuki-Miyaura, en utilisant un dérivé d’acide bromophénylboronique.
Fixation du groupe diméthoxybenzènesulfonyle : Cette étape peut être réalisée par une réaction de sulfonylation, où le noyau pyrrolo[1,2-A]pyrazine est mis en réaction avec du chlorure de diméthoxybenzènesulfonyle en présence d’une base.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de systèmes catalytiques avancés, de réacteurs à écoulement continu et de techniques de purification telles que la chromatographie et la recristallisation.
Analyse Des Réactions Chimiques
Types de réactions
1-(4-Bromophényl)-2-(3,4-diméthoxybenzènesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, ce qui entraîne la réduction de groupes fonctionnels spécifiques.
Substitution : Le groupe bromophényle peut subir des réactions de substitution nucléophile, où l’atome de brome est remplacé par d’autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles tels que les amines en présence d’une base comme l’hydroxyde de sodium.
Principaux produits
Oxydation : Dérivés oxydés avec des groupes fonctionnels modifiés.
Réduction : Composés réduits avec des groupes fonctionnels modifiés.
Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant l’atome de brome.
4. Applications de la recherche scientifique
1-(4-Bromophényl)-2-(3,4-diméthoxybenzènesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Enquêté pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de 1-(4-Bromophényl)-2-(3,4-diméthoxybenzènesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine dépend de son application spécifique :
Activité biologique : Le composé peut interagir avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, conduisant à la modulation des voies biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans la progression de la maladie.
Réactions chimiques : La présence de groupes fonctionnels réactifs permet au composé de participer à diverses réactions chimiques, conduisant à la formation de nouveaux produits ayant les propriétés souhaitées.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(4-Chlorophényl)-2-(3,4-diméthoxybenzènesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine : Structure similaire, mais avec un groupe chlorophényle au lieu d’un groupe bromophényle.
1-(4-Méthylphényl)-2-(3,4-diméthoxybenzènesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine : Structure similaire, mais avec un groupe méthylphényle au lieu d’un groupe bromophényle.
Unicité
1-(4-Bromophényl)-2-(3,4-diméthoxybenzènesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine est unique en raison de la présence du groupe bromophényle, qui confère une réactivité et des propriétés spécifiques. Cela le distingue des autres composés similaires et le rend précieux pour des applications spécifiques dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C21H21BrN2O4S |
|---|---|
Poids moléculaire |
477.4 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C21H21BrN2O4S/c1-27-19-10-9-17(14-20(19)28-2)29(25,26)24-13-12-23-11-3-4-18(23)21(24)15-5-7-16(22)8-6-15/h3-11,14,21H,12-13H2,1-2H3 |
Clé InChI |
GLPZGNMBVPKQGA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-N-(4-methylphenyl)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11246329.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2-ethylphenyl)propanamide](/img/structure/B11246335.png)
![ethyl 4-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11246343.png)
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246347.png)
![6-Allyl-5,5-dioxo-N~9~-phenyl-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide](/img/structure/B11246359.png)
![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11246366.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246376.png)
![Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B11246384.png)

![N-(4-bromo-2,3-dimethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11246394.png)
![N-(5-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11246398.png)

![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246404.png)
![2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11246416.png)
